1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone
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Overview
Description
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone is a complex organic compound that features both isoquinoline and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoquinoline and isoxazole intermediates separately, followed by their coupling through a suitable linker.
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Isoquinoline Intermediate Synthesis:
Starting Material: Benzylamine
Reaction: Pictet-Spengler reaction with an aldehyde to form the isoquinoline ring.
Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
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Isoxazole Intermediate Synthesis:
Starting Material: Phenylhydrazine and an α,β-unsaturated carbonyl compound.
Reaction: Cyclization to form the isoxazole ring.
Conditions: Basic medium, often using sodium hydroxide or potassium carbonate.
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Coupling Reaction:
Linker: A suitable bromoacetyl or chloroacetyl compound.
Reaction: Nucleophilic substitution to couple the isoquinoline and isoxazole intermediates.
Conditions: Solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone can undergo various chemical reactions, including:
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Oxidation:
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Conditions: Acidic or basic medium.
Products: Oxidized derivatives of the isoquinoline or isoxazole rings.
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Reduction:
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Conditions: Solvent such as ethanol or tetrahydrofuran (THF).
Products: Reduced forms of the carbonyl group or the rings.
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Substitution:
Reagents: Halogenating agents like bromine (Br2) or chlorine (Cl2).
Conditions: Solvent such as chloroform or dichloromethane.
Products: Halogenated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium.
Reduction: NaBH4 in ethanol.
Substitution: Br2 in chloroform.
Major Products:
- Oxidized isoquinoline derivatives.
- Reduced ethanone derivatives.
- Halogenated isoxazole derivatives.
Scientific Research Applications
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone has several applications in scientific research:
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Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
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Biology:
- Investigated for its potential as a bioactive compound.
- Studied for its interactions with biological macromolecules.
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Medicine:
- Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
- Used in drug discovery and development processes.
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Industry:
- Potential applications in the development of new materials.
- Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting its effects.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate specific enzymes involved in disease pathways.
Receptors: Could bind to receptors, altering signal transduction processes.
Comparison with Similar Compounds
- 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-methylisoxazol-3-yl)ethanone
- 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylthiazol-3-yl)ethanone
Uniqueness:
- The presence of both isoquinoline and isoxazole rings in a single molecule.
- Unique reactivity due to the combination of these two moieties.
- Potential for diverse applications in various fields.
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-20(22-11-10-15-6-4-5-9-17(15)14-22)13-18-12-19(24-21-18)16-7-2-1-3-8-16/h1-9,12H,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRHRKCHOCWHPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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